1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one
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Overview
Description
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives, including 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one, can be achieved through various methods. One common approach involves the multicomponent reaction of pyridine derivatives with appropriate reagents under controlled conditions. For example, the reaction of pyridine-2-carbaldehyde with hydrazine hydrate and acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains pyrrole and pyrazine rings and exhibits various biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one is unique due to its specific ring structure and the combination of pyridine and pyrazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-pyrido[2,3-b]pyrazin-6-ylethanone |
InChI |
InChI=1S/C9H7N3O/c1-6(13)7-2-3-8-9(12-7)11-5-4-10-8/h2-5H,1H3 |
InChI Key |
ANHACBGMEWNEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
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